Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate
Overview
Description
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate is a useful research compound. Its molecular formula is C38H33NO5 and its molecular weight is 583.7 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate typically involves multiple stages, beginning with the formation of the key amino acid derivative This involves protecting the amine group using the Fmoc group, followed by the esterification of the carboxyl group to produce the desired methyl ester
Industrial Production Methods: Industrial production usually employs automated synthesizers due to the necessity for precision and the complexity of the process. These devices allow for stepwise synthesis and ensure high purity of the final product. The synthesis conditions are meticulously monitored to achieve consistent results and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions are less common but can target the ester functionalities, converting them into alcohols under the right conditions.
Substitution: Nucleophilic substitution is a primary reaction, particularly involving the triphenylmethoxy group, which can be replaced by other nucleophiles to produce a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4).
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles in the presence of base catalysts like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of corresponding alcohol derivatives.
Substitution: Formation of a range of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is extensively used in the synthesis of peptides due to its Fmoc-protecting group, which allows for selective deprotection and elongation of peptide chains.
Biology: Its role in synthesizing peptide-based drugs and biomolecules makes it crucial in various biological research studies.
Medicine: It is integral in the design and synthesis of pharmaceuticals, especially peptide-based therapeutics.
Industry: Used in the production of specialty chemicals and materials that require precise molecular structures for specific functions.
Mechanism of Action
Mechanism: The protective groups in methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate enable the selective reaction of functional groups. In peptide synthesis, the Fmoc group protects the amine function, allowing for sequential amino acid additions.
Molecular Targets and Pathways: In biological applications, its derivatives interact with enzymes and receptors, modulating biological pathways pertinent to their therapeutic effects. These interactions depend on the specific peptide or derivative synthesized.
Comparison with Similar Compounds
Comparison: Compounds like tert-butyloxycarbonyl (Boc) protected amino acids or benzyloxycarbonyl (Cbz) protected amino acids are often used similarly but differ in stability and deprotection conditions. Fmoc-based compounds like methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate are preferred due to their mild deprotection conditions, which reduce the risk of racemization.
Similar Compounds
N-tert-butoxycarbonyl-2-[(triphenylmethoxy)methyl]glycine methyl ester
N-benzyloxycarbonyl-2-[(triphenylmethoxy)methyl]glycine methyl ester
This compound’s unique combination of protective groups and its versatility in various scientific applications make it a standout compound in synthetic chemistry and related fields.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-42-36(40)35(39-37(41)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,39,41)/t35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTYTFFIIVRHGW-DHUJRADRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137087 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171820-89-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171820-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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